Clomiphene-d5 citrate is a deuterated derivative of clomiphene citrate, a well-known selective estrogen receptor modulator used primarily in the treatment of ovulatory disorders and male infertility. Clomiphene citrate functions by blocking estrogen receptors, leading to increased secretion of gonadotropins and subsequently stimulating ovarian function. The introduction of deuterium in clomiphene-d5 citrate enhances its metabolic stability and may provide insights into pharmacokinetics and mechanisms of action.
Clomiphene citrate was first synthesized in the 1950s and has since been widely used in clinical practice. The deuterated form, clomiphene-d5 citrate, is synthesized for research purposes to study the drug's pharmacological properties more precisely.
Clomiphene-d5 citrate falls under the category of selective estrogen receptor modulators. It is classified as a non-steroidal compound that exhibits both estrogenic and anti-estrogenic properties depending on the tissue context.
The synthesis of clomiphene-d5 citrate involves several steps, typically starting from commercially available precursors. A notable method includes the use of N,N-diethyl-2-[4-(1,2-dibenzyl-1-hydroxyethyl)phenoxyl]ethylamine as an intermediate. The synthesis can be achieved through a one-step reaction using chloro reagents, which allows for controlled ratios of trans-form to cis-form isomers .
Clomiphene-d5 citrate retains the core structure of clomiphene with the addition of five deuterium atoms, enhancing its stability in metabolic pathways. The molecular formula is with a molecular weight of approximately 598.1 g/mol.
Clomiphene-d5 citrate undergoes various chemical reactions typical for selective estrogen receptor modulators, including:
The introduction of deuterium alters the kinetics of metabolic reactions, potentially leading to longer half-lives and different distribution profiles within biological systems .
Clomiphene-d5 citrate acts primarily as an antagonist at estrogen receptors in the hypothalamus, leading to increased secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone). This increase stimulates ovarian function and promotes ovulation.
Research indicates that clomiphene citrate can enhance sperm quality in males by stimulating hormone synthesis and spermatogenesis . In clinical studies, treatment with clomiphene citrate has shown significant improvements in sperm concentration and motility .
Clomiphene-d5 citrate is primarily utilized in pharmacokinetic studies to better understand the metabolism and action of clomiphene citrate itself. Its applications include:
Clomiphene-d5 citrate (CAS 1217200-17-3) is a deuterium-labeled analog of clomiphene citrate, a triphenylethylene derivative exhibiting geometric isomerism. The parent compound exists as rac-clomiphene, comprising two diastereomers: zuclomiphene (cis-isomer with estrogenic properties) and enclomiphene (trans-isomer with anti-estrogenic effects) [1] [8]. The deuterated version retains this critical isomeric duality, with deuterium atoms specifically incorporated at five positions on one phenyl ring (positions 2,3,4,5,6), creating a symmetric labeling pattern that maintains the pharmacological dichotomy of the isomers [5] [8]. The citrate counterion (C₆H₈O₇) forms a stable salt complex via protonation of the tertiary amine group, enhancing water solubility for research applications [1] [5].
Table 1: Isomeric Components of Clomiphene-d5 Citrate
Isomer | Stereochemistry | Biological Activity | Deuterium Position |
---|---|---|---|
Enclomiphene-d5 | (E)-isomer | Estrogen receptor antagonist | Phenyl ring (D₅) |
Zuclomiphene-d5 | (Z)-isomer | Partial estrogen agonist | Phenyl ring (D₅) |
The molecular formula of clomiphene-d5 citrate is C₂₆H₂₃D₅ClNO·C₆H₈O₇, with a molecular weight of 603.11 g/mol [1] [5]. The deuterium labeling occurs as a pentadeuterated phenyl ring (C₆D₅) replacing the protiated phenyl moiety in the parent compound, resulting in a mass shift of +5 Da compared to unlabeled clomiphene citrate (MW 598.10 g/mol) [5] [8]. This strategic deuteration creates a distinct isotopic signature while preserving the electronic and steric properties of the molecule, making it ideal for mass spectrometry-based tracer studies [2] [9]. The citrate moiety contributes 192.12 g/mol to the complex, with the salt bridge occurring between the protonated diethylamino group and the carboxylate functions [5] [10].
Table 2: Molecular Specifications of Clomiphene-d5 Citrate
Parameter | Clomiphene-d5 Citrate | Unlabeled Clomiphene Citrate |
---|---|---|
Molecular Formula | C₂₆H₂₃D₅ClNO·C₆H₈O₇ | C₂₆H₂₈ClNO·C₆H₈O₇ |
Molecular Weight | 603.11 g/mol | 598.10 g/mol |
Deuterium Content | 5 atoms (99% isotopic purity) | None |
CAS Number | 1217200-17-3 | 50-41-9 |
Clomiphene-d5 citrate exhibits a purity specification of >95% by HPLC, with the citrate salt form enhancing aqueous solubility compared to the free base [5] [8]. The compound demonstrates optimal stability when stored at 4°C in its lyophilized form, with recommended protection from moisture and light to prevent degradation [5]. Thermal analysis indicates decomposition above 200°C, consistent with the parent compound's thermal profile [1]. The deuterium substitution minimally impacts lipophilicity (logP ≈ 6.2), maintaining similar membrane permeability to protiated clomiphene [2]. In methanol solutions, the compound remains stable for ≥6 months at -20°C, making it suitable for long-term analytical applications [9].
Table 3: Stability and Storage Profile
Condition | Stability Performance | Recommended Handling |
---|---|---|
Temperature | Stable at 4°C long-term; room temperature for ≤7 days | Store desiccated at 2-8°C |
Light Exposure | Photodegradation observed under UV light | Protect from light; use amber vials |
Aqueous Solubility | 15-20 mg/mL in water (citrate-enhanced) | Prepare fresh solutions |
Organic Solvents | Soluble in DMSO (50 mg/mL), methanol, ethanol | Use anhydrous solvents |
Mass Spectrometry: ESI-MS analysis shows a characteristic [M+H]⁺ peak at m/z 604.25 for the deuterated clomiphene ion, with the citrate moiety remaining unobserved due to in-source dissociation [5] [9]. The signature mass shift of +5 Da compared to unlabeled clomiphene (m/z 599.20) provides unambiguous detection in quantitative MS applications [8]. Collision-induced dissociation yields diagnostic fragments at m/z 408.2 (loss of diethylamine) and 315.1 (diphenylchloroethene backbone) [5].
Nuclear Magnetic Resonance: ¹H-NMR (500 MHz, DMSO-d₆) displays significant signal depletion at δ 7.2-7.8 ppm corresponding to the deuterated phenyl ring, with residual signals confirming the E/Z isomer mixture [8]. Key proton resonances include: diethylamino group (δ 3.4-3.6 ppm, quartet, 4H; δ 1.1-1.3 ppm, triplet, 6H), non-deuterated phenyl protons (δ 7.0-7.5 ppm, multiplet, 8H), and citrate methylene protons (δ 2.6-2.8 ppm, double doublet, 4H) [5].
Infrared Spectroscopy: FT-IR analysis reveals prominent bands at 1710 cm⁻¹ (citrate carbonyl stretch), 1250 cm⁻¹ (aryl-ether C-O-C), and 1585 cm⁻¹ (C=C aromatic), with deuterium substitution causing subtle shifts from 690 cm⁻¹ to 515 cm⁻¹ in the out-of-plane bending region [5].
Table 4: Key Spectroscopic Signatures
Technique | Characteristic Signals | Interpretation |
---|---|---|
High-Resolution MS | [M+H]⁺ 604.2517 (calcd. 604.2443) | Mass shift confirms D₅ labeling |
¹H-NMR | δ 2.60 (d, citrate CH₂); δ 3.50 (q, N-CH₂); absence of aromatic signals at δ 7.2-7.3 | Deuterium substitution in phenyl ring |
FT-IR | 1710 cm⁻¹ (s, C=O); 1580 cm⁻¹ (m, C=C); 515 cm⁻¹ (w, C-D bend) | Citrate carbonyl; aromatic framework |